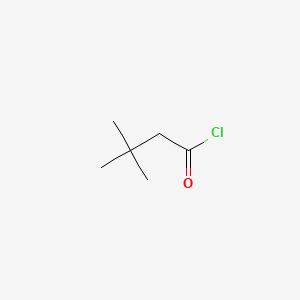

3,3-Dimethylbutyryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKIHRNYUEGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064557 | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-46-5 | |

| Record name | 3,3-Dimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7065-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007065465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a reactive acyl chloride compound that serves as a critical intermediate in organic synthesis.[1][2] Its unique structural feature, a sterically hindered tert-butyl group adjacent to the carbonyl chloride, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.[1][2]

Chemical Identity and Properties

This compound is a colorless to light yellow liquid that is highly flammable and corrosive.[3][4] It is sensitive to moisture and reacts with water.[5][6]

CAS Number: 7065-46-5[1][6][7]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO | [1][7] |

| Molecular Weight | 134.60 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 127-129 °C (lit.) | [5][6][8] |

| Melting Point | -57 °C to -56 °C | [9] |

| Density | 0.969 g/mL at 25 °C (lit.) | [5][6][8] |

| Refractive Index (n²⁰/D) | 1.421 (lit.) | [5][8] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [10] |

| Solubility | Soluble in ether, benzene, toluene. Reacts with water. | [5][9] |

| SMILES String | CC(C)(C)CC(Cl)=O | [8] |

| InChI Key | BUTKIHRNYUEGKB-UHFFFAOYSA-N | [8] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the chlorination of 3,3-dimethylbutanoic acid.[2] Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride.[2][11] The choice of reagent can influence reaction conditions, byproducts, and overall yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

This method is common for laboratory-scale synthesis due to the clean byproducts (SO₂ and HCl), which are gaseous and easily removed.[2]

Reagents and Equipment:

-

3,3-Dimethylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a round-bottomed flask with 3,3-dimethylbutanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.

-

Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation, typically under reduced pressure, to yield the final product.[7]

Experimental Protocol: Synthesis using Phosphorus Trichloride

This method is often employed for industrial-scale production.[1][9]

Reagents and Equipment:

-

3,3-Dimethylbutanoic acid

-

Phosphorus trichloride (PCl₃)

-

Reaction vessel with a stirrer, thermometer, and addition funnel

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Add 3,3-dimethylbutanoic acid to the reaction vessel.[9]

-

While stirring, slowly add phosphorus trichloride (typically 0.4 to 0.5 equivalents) to the acid, maintaining the temperature between 25-35 °C.[3]

-

After the addition is complete, heat the mixture to 50-80 °C for 1-4 hours.[5][9]

-

Cool the reaction mixture to room temperature and allow it to stand, which will cause it to separate into two layers.[5][9]

-

Transfer the mixture to a separatory funnel and separate the lower layer of phosphorous acid (H₃PO₃), which is a byproduct.[5][9]

-

The upper layer, containing the crude this compound, is then purified by vacuum distillation.[9] Collect the fraction boiling at 79-81 °C under an absolute pressure of 20 kPa.[5][9]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its function as an acylating agent.[2] The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the substitution of the chloride ion.[2]

Caption: Major reaction pathways of this compound.

-

Hydrolysis: It reacts readily with water and moisture to hydrolyze back to 3,3-dimethylbutanoic acid and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.[2]

-

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, it forms the corresponding ester, a reaction crucial in the synthesis of various pharmaceutical compounds.[2]

-

Reaction with Amines (Amidation): It reacts with primary and secondary amines to yield amides.[2] This is a pivotal reaction in the synthesis of many active pharmaceutical ingredients (APIs).[2]

-

Friedel-Crafts Acylation: With an aromatic compound and a Lewis acid catalyst (e.g., AlCl₃), it undergoes Friedel-Crafts acylation to introduce the 3,3-dimethylbutanoyl group onto the aromatic ring, forming a ketone.[2]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of chemical products.

-

Pharmaceuticals: It is a key intermediate in the production of amide and phenyl ester drugs.[1][9] Notable examples include certain types of penicillin, cefotaxime, and cefdinir.[9]

-

Agrochemicals: It serves as a precursor in the manufacturing of the insecticide imidacloprid (B1192907) and the herbicide isoxadifen.[1][9]

-

Organic Synthesis: It is widely used in research and development laboratories as an acylating agent to introduce the sterically bulky tert-butylacetyl group into molecules, which can modulate their biological activity and physical properties.[2][12]

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage.

Table 6.1: Hazard and Safety Information

| Hazard Category | Description | Reference(s) |

| Physical Hazards | Highly flammable liquid and vapor. | [3][4] |

| Health Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [4][12] |

| Signal Word | Danger | [4][10] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool. | [4] |

| Personal Protective Equipment | Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter. | [10][12] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. Recommended storage temperature: 2-8°C. | [8] |

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always consult the full SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]

- 4. This compound | 7065-46-5 [chemicalbook.com]

- 5. CN101279908B - The preparation method of this compound - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. This compound CAS#: 7065-46-5 [amp.chemicalbook.com]

- 12. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 3,3-Dimethylbutyryl Chloride

This technical guide provides a comprehensive overview of 3,3-Dimethylbutyryl chloride, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity

IUPAC Name: 3,3-dimethylbutanoyl chloride[1][2]

Synonyms:

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 7065-46-5 | [1][5] |

| Molecular Formula | C6H11ClO | [1][5] |

| Molecular Weight | 134.60 g/mol | [1][5] |

| InChIKey | BUTKIHRNYUEGKB-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(C)CC(=O)Cl | [1][5] |

| Physical Properties | ||

| Appearance | Clear, colorless to slightly yellow liquid | [1][6] |

| Boiling Point | 127-129 °C (lit.) | [1][5][6] |

| Density | 0.969 g/mL at 25 °C (lit.) | [1][5][6] |

| Refractive Index | n20/D 1.421 (lit.) | [5][6] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [5] |

| Chemical Properties | ||

| Solubility | Reacts with water. Soluble in ether, benzene, and toluene. | [4][6][7] |

| Stability | Moisture sensitive. | [1][4][6] |

| Storage | ||

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

This compound is commonly synthesized by the chlorination of 3,3-dimethylbutanoic acid. Several chlorinating agents can be employed, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃).[1] The following protocol details a common laboratory-scale synthesis using phosphorus trichloride, adapted from established industrial methods.[5][6]

Experimental Protocol: Synthesis via Phosphorus Trichloride

Materials:

-

3,3-Dimethylbutanoic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a scrubbing system (to neutralize HCl and other acidic gases).

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3,3-dimethylbutanoic acid. The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[1]

-

Addition of Reagent: While stirring the 3,3-dimethylbutanoic acid, slowly add phosphorus trichloride from the dropping funnel. An exothermic reaction may occur, so the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to approximately 60-80°C for several hours to drive the reaction to completion.[1][5] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Allow the mixture to stand, which will result in the separation of two layers. The lower layer consists of phosphorous acid (H₃PO₃), a byproduct of the reaction.[5][6]

-

Carefully separate the upper layer, which is the crude this compound, using a separatory funnel.

-

-

Purification:

Visualized Synthesis Workflow

The following diagram illustrates the synthesis pathway of this compound from 3,3-dimethylbutanoic acid using phosphorus trichloride.

References

- 1. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101279908B - The preparation method of this compound - Google Patents [patents.google.com]

- 6. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

Synthesis of 3,3-Dimethylbutyryl chloride from 3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,3-dimethylbutyryl chloride from 3,3-dimethylbutanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document details the prevalent synthetic method using thionyl chloride, including a comprehensive experimental protocol, reaction mechanism, and process workflow. Quantitative data, including physicochemical properties and comparative synthesis parameters, are summarized for clarity. Safety precautions essential for handling the involved reagents are also outlined.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant, reagent, and product is crucial for the successful execution of the synthesis, particularly for purification by distillation.

| Property | 3,3-Dimethylbutanoic Acid | Thionyl Chloride (SOCl₂) | This compound |

| CAS Number | 1070-83-3 | 7719-09-7 | 7065-46-5 |

| Molecular Formula | C₆H₁₂O₂ | Cl₂OS | C₆H₁₁ClO |

| Molecular Weight | 116.16 g/mol | 118.97 g/mol | 134.60 g/mol [3] |

| Boiling Point | 185-190 °C | 76 °C | 127-129 °C[4] |

| Density | 0.912 g/mL at 25 °C | 1.636 g/mL at 20 °C | 0.969 g/mL at 25 °C[4] |

| Appearance | Liquid | Colorless to pale yellow liquid | Clear, colorless to slightly yellow liquid[2] |

| Refractive Index | n20/D 1.411 | n20/D 1.517 | n20/D 1.421[4] |

Synthesis Methods and Quantitative Data

The conversion of 3,3-dimethylbutanoic acid to its corresponding acyl chloride is typically achieved via chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[2] Thionyl chloride is often preferred in laboratory settings due to the convenient removal of gaseous byproducts (SO₂ and HCl).[5]

| Parameter | Method 1: Thionyl Chloride | Method 2: Phosphorus Trichloride |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |

| Typical Conditions | Reflux with excess SOCl₂ (e.g., 2 eq.), 1-3 hours.[1] | Heat to 50-80 °C for 1-4 hours.[6] |

| Byproducts | SO₂(g), HCl(g) | H₃PO₃ (phosphorous acid) |

| Reported Yield | High yields are expected; >89% reported for analogous substrates.[4][7] | 79% - 95.8%[2] |

| Reported Purity | High purity achievable via distillation. | >99.5% (by GC) |

| Purification | Fractional or vacuum distillation.[2] | Vacuum distillation (e.g., 79-81 °C at 20 kPa).[6] |

Reaction Mechanism and Workflow

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent internal attack by the chloride to form a tetrahedral intermediate. The collapse of this intermediate, driven by the irreversible loss of sulfur dioxide and hydrochloric acid gases, yields the final acid chloride product.[5]

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

The overall process involves the initial reaction under reflux, followed by the removal of the excess reagent and subsequent purification of the product via vacuum distillation to achieve high purity.

Caption: General experimental workflow for synthesis and purification.

Experimental Protocol

This section provides a representative laboratory-scale procedure for the synthesis of this compound.

Disclaimer: This protocol is adapted from a general procedure published in Organic Syntheses and should be performed by trained personnel with appropriate safety measures in a well-ventilated fume hood.[1]

Equipment

-

50 mL two-necked, round-bottomed flask

-

Magnetic stir bar

-

Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or an aqueous base trap)

-

Heating mantle

-

Apparatus for vacuum distillation (short-path distillation head, receiving flasks, vacuum pump, and manometer)

Reagents

-

3,3-Dimethylbutanoic acid (e.g., 5.81 g, 50.0 mmol, 1.0 equiv)

-

Thionyl chloride (e.g., 7.3 mL, 11.9 g, 100 mmol, 2.0 equiv)

Procedure

-

Reaction Setup: Assemble the two-necked flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.[1]

-

Charging Reactants: Charge the flask with 3,3-dimethylbutanoic acid. To this, add thionyl chloride (2.0 equivalents).[1]

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux with stirring for 3 hours.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup - Removal of Excess Reagent: After the reaction is complete, cool the flask to room temperature. Carefully remove the excess thionyl chloride by distillation at atmospheric pressure, followed by vacuum distillation.[1] This step must be performed in a fume hood.

-

Purification: The crude this compound is purified by vacuum distillation.[2] Collect the fraction boiling at approximately 79-81 °C at a reduced pressure of 20 kPa.[6]

-

Characterization: The identity and purity of the final product can be confirmed using Gas Chromatography (GC), Infrared (IR) Spectroscopy (monitoring for the characteristic C=O stretch of the acyl chloride around 1800 cm⁻¹), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Safety Precautions

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl). It causes severe burns to the skin, eyes, and respiratory tract. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.

-

3,3-Dimethylbutanoic Acid: Corrosive and can cause severe skin burns and eye damage.

-

This compound: Corrosive, flammable, and reacts with moisture. Handle under anhydrous conditions.

-

Gaseous Byproducts (HCl, SO₂): Both are toxic and corrosive. The reaction apparatus must be equipped with a gas trap to neutralize these acidic gases before they are released into the fume hood exhaust.

Conclusion

The conversion of 3,3-dimethylbutanoic acid to this compound using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. The procedure offers the advantage of forming volatile byproducts that are easily removed from the reaction mixture. With careful attention to anhydrous conditions and adherence to stringent safety protocols, this synthesis can be reliably performed to yield a high-purity product suitable for applications in pharmaceutical and materials science research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101279908B - The preparation method of this compound - Google Patents [patents.google.com]

- 3. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 6. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]

- 7. This compound | 7065-46-5 [chemicalbook.com]

Physical properties of 3,3-Dimethylbutyryl chloride (boiling point, density)

Abstract

This technical guide provides a focused examination of the key physical properties of 3,3-Dimethylbutyryl chloride (also known as tert-butylacetyl chloride), a crucial reagent and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document compiles and presents literature-reported values for its boiling point and density. Furthermore, it outlines standardized, detailed experimental protocols for the accurate determination of these properties, tailored to the compound's reactive nature. The methodologies are presented to ensure reproducibility and precision in a laboratory setting.

Core Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its reactivity, particularly its sensitivity to moisture, which necessitates careful handling under anhydrous conditions. The primary physical constants, boiling point and density, are critical for its purification by distillation and for various stoichiometric calculations in reaction design.

Data Presentation

The following table summarizes the reported physical properties of this compound from various chemical data sources. The ranges provided reflect minor variations in experimental conditions and measurement purity across different literature sources.

| Physical Property | Value | Temperature (°C) | Pressure | Notes | Citations |

| Boiling Point | 127 - 129 °C | - | Atmospheric | The most commonly cited range. | [1][2][3][4] |

| 132 °C | - | Atmospheric | [5] | ||

| 129 - 130 °C | - | Atmospheric | [6] | ||

| 127 - 130 °C | - | Atmospheric | Composite range from multiple sources. | [7][8] | |

| Density | 0.969 g/mL | 25 °C | - | [1][2][3][4] | |

| 0.964 g/cm³ | 20 °C | - | [6] | ||

| Specific Gravity | 0.97 | 20/20 °C | - | Ratio of density to water at 20°C. | [5] |

Experimental Protocols

The following sections detail the standard operating procedures for the experimental determination of the boiling point and density of this compound. Given the compound's reactivity with water, all glassware must be oven-dried and all procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a purified sample of the compound at atmospheric pressure. The process relies on simple distillation, where the boiling point is the temperature at which the liquid and vapor phases are in equilibrium.

Apparatus:

-

Round-bottom flask (25 mL or 50 mL)

-

Distillation head (Claisen adapter) with a port for a thermometer

-

Liebig condenser

-

Receiving flask

-

Calibrated thermometer (-10 to 200 °C range)

-

Heating mantle with a magnetic stirrer and stir bar

-

Boiling chips or a magnetic stir bar

-

Inert gas source (Nitrogen or Argon) with a bubbler outlet

Procedure:

-

Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

Sample Preparation: Charge the round-bottom flask with 5-10 mL of this compound and add a few boiling chips or a magnetic stir bar.

-

Inert Atmosphere: Flush the apparatus with dry nitrogen or argon. Maintain a slight positive pressure throughout the experiment, vented through a mineral oil bubbler.

-

Heating: Begin gentle heating of the flask using the heating mantle. If using a stir bar, ensure moderate stirring is active.

-

Equilibrium: Heat the liquid until it boils and a steady reflux ring of condensate is observed rising on the walls of the flask.

-

Measurement: Continue heating until the vapor temperature stabilizes. Record the temperature at which there is a constant drip of distillate from the condenser into the receiving flask. This stable temperature is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure from a laboratory barometer. If the pressure deviates significantly from standard pressure (760 mmHg), the boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.

Determination of Density by Pycnometer

The pycnometer method provides a highly accurate means of determining the density of a liquid by precisely measuring the mass of a known volume.

Apparatus:

-

Gay-Lussac type pycnometer (specific gravity bottle) with a capillary stopper (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Calibrated thermometer

Procedure:

-

Pycnometer Preparation: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Carefully weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Pycnometer Calibration (Determination of Volume):

-

Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C).

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to the desired temperature (e.g., 25.0 °C) for at least 20 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Calculate the volume of the pycnometer (V) using the known density of water (ρwater) at the measured temperature: V = (m₂ - m₁) / ρwater

-

-

Measurement with this compound:

-

Thoroughly dry the calibrated pycnometer.

-

In a fume hood and under an inert atmosphere (e.g., inside a glove box), fill the pycnometer with this compound.

-

Insert the stopper, allowing the excess liquid to expel.

-

Bring the filled pycnometer to the same equilibrium temperature as used for calibration (25.0 °C) in the water bath.

-

Remove the pycnometer, carefully clean and dry the exterior, and weigh it. Record this mass as m₃.

-

-

Density Calculation:

-

Calculate the mass of the this compound (msample): msample = m₃ - m₁

-

Calculate the density of the sample (ρsample) at the specified temperature: ρsample = msample / V

-

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a chemical substance like this compound can be visualized as a structured workflow, from sample acquisition to final data reporting.

Caption: Workflow for Physical Property Determination.

References

- 1. mt.com [mt.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of 3,3-Dimethylbutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,3-Dimethylbutyryl chloride using ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It includes quantitative data, detailed experimental protocols, and visualizations to aid in the characterization of this important chemical intermediate.

Introduction

This compound (C₆H₁₁ClO), also known as tert-butylacetyl chloride, is a reactive acyl chloride widely used in organic synthesis. Its utility in the production of pharmaceuticals and agrochemicals necessitates a thorough understanding of its spectroscopic properties for quality control and reaction monitoring. This guide presents a comprehensive overview of its ¹H NMR and IR spectral data.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the two types of protons present in the molecule. The data, typically acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 2H | -CH₂- |

| ~1.0 | Singlet | 9H | -C(CH₃)₃ |

Note: Due to the absence of adjacent protons, the signals for both the methylene (B1212753) (-CH₂-) and the tert-butyl (-C(CH₃)₃) groups appear as singlets; therefore, coupling constants are not applicable.

IR Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The strong carbonyl (C=O) stretch is a key diagnostic feature for acyl chlorides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1470 | Medium | C-H bend (alkane) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

Accurate spectroscopic data acquisition for a reactive compound like this compound requires careful handling to prevent hydrolysis.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

In a nitrogen-purged glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 0 to 10 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS.

-

Integrate the signals.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and dry. A background spectrum of the clean crystal should be acquired.

-

In a fume hood, carefully place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters (Example for an FTIR spectrometer):

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Cleaning:

-

Acquire the spectrum.

-

After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or isopropanol) and a soft, non-abrasive wipe. Due to the reactivity of the acyl chloride, avoid protic solvents like methanol (B129727) or ethanol (B145695) for cleaning until the bulk of the sample is removed.

-

Visualizations

The following diagrams illustrate the relationship between the molecular structure and its spectroscopic signals, as well as a generalized workflow for data acquisition.

Molecular weight and chemical formula of 3,3-Dimethylbutyryl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3-Dimethylbutyryl chloride, a key intermediate in organic synthesis. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its primary applications in the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, also known as tert-Butylacetyl chloride, is a reactive acyl chloride.[1][2][3][4][5] Its structure features a sterically hindered tert-butyl group adjacent to the acyl chloride moiety, which influences its reactivity and applications.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid[5][6] |

| Boiling Point | 127-129 °C (lit.)[5][6][7][9] |

| Melting Point | -56 °C to -57 °C[10] |

| Density | 0.969 g/mL at 25 °C (lit.)[5][6][7][9] |

| Refractive Index | n20/D 1.421 (lit.)[5][6][7][9] |

| Flash Point | 21 °C (69.8 °F - closed cup)[7] |

| Water Solubility | Reacts with water[5][6][9] |

| Solvent Solubility | Soluble in ether, benzene, and toluene[10] |

Synthesis and Experimental Protocols

This compound is commonly synthesized by the chlorination of 3,3-dimethylbutanoic acid. Several chlorinating agents can be employed, including thionyl chloride, oxalyl chloride, and phosphorus trichloride (B1173362).[2][11] The use of phosphorus trichloride is a prevalent industrial method.[10][11][12]

Experimental Protocol: Synthesis via Phosphorus Trichloride

This protocol details the synthesis of this compound from 3,3-dimethylbutanoic acid and phosphorus trichloride.[10][11][12]

Materials:

-

3,3-Dimethylbutanoic acid

-

Phosphorus trichloride (PCl₃)

-

Reaction vessel (round-bottom flask) equipped with a stirrer, heating mantle, and condenser

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: Add 3,3-dimethylbutanoic acid to the reaction vessel.

-

Addition of Reagent: While stirring, slowly add phosphorus trichloride to the reactor. An appropriate molar ratio of 3,3-dimethylbutanoic acid to PCl₃ should be maintained as per the reaction stoichiometry.

-

Reaction: Heat the mixture to the designated reaction temperature and maintain it for a specified duration to ensure the reaction goes to completion.[11][12]

-

Cooling and Separation: After the reaction is complete, cool the mixture to room temperature. Allow the mixture to stand, which will result in the separation of two layers. The lower layer consists of phosphorous acid (a by-product), and the upper layer is the crude this compound.[10][11][12]

-

Isolation of Crude Product: Carefully separate and remove the lower phosphorous acid layer using a separatory funnel.

-

Purification: Purify the upper layer of crude this compound via vacuum distillation. Collect the fraction that distills at 79-81 °C under an absolute pressure of 20 kPa to obtain the final, purified product.[11][12]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it may release hydrogen chloride gas.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Applications in Research and Drug Development

As a highly reactive acylating agent, this compound is a pivotal building block in organic chemistry.[13] Its primary function is to introduce the 3,3-dimethylbutanoyl (or tert-butylacetyl) group into molecules.[13]

-

Pharmaceutical Synthesis: It is a crucial intermediate in the manufacturing of numerous Active Pharmaceutical Ingredients (APIs).[13] It is used to form amide and ester linkages in complex drug molecules, including certain antibiotics and anti-inflammatory drugs like cefotaxime, cefdinir, and dexamethasone.[10][13]

-

Agrochemical Development: The compound serves as a precursor in the synthesis of modern pesticides and herbicides, such as the insecticide imidacloprid.[10][13]

-

Organic Synthesis: In a laboratory setting, it is widely used in Friedel-Crafts acylation to functionalize aromatic rings, as well as in esterification and amidation reactions.[2][13]

Workflow and Pathway Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Diagram 2: Core Chemical Reactions

References

- 1. scbt.com [scbt.com]

- 2. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 3. This compound | 7065-46-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3,3-ジメチルブチリルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 7065-46-5 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. CN101279908B - The preparation method of this compound - Google Patents [patents.google.com]

- 12. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the safe use of 3,3-Dimethylbutyryl chloride in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research environment.

Chemical and Physical Properties

This compound, also known as tert-butylacetyl chloride, is a reactive acyl chloride used in organic synthesis.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. It is a highly flammable liquid and vapor and is sensitive to moisture, reacting with water.[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards include its high flammability and its corrosive nature, causing severe skin burns and serious eye damage.[5][6] It is also a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to irritation of the respiratory system.[4]

GHS Hazard Statements:

Quantitative Safety Data

| Property | Value | Reference(s) |

| Molecular Formula | C6H11ClO | [4][7] |

| Molecular Weight | 134.60 g/mol | [1][8] |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Boiling Point | 127-129 °C | [4] |

| Density | 0.969 g/mL at 25 °C | [2] |

| Flash Point | 21 °C (70 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [4] |

| LD50 (Oral, Rat) | Not available | [4] |

| LC50 (Inhalation, Rat) | Not available | [4] |

| OSHA PEL | Not available | [4][9] |

| ACGIH TLV | Not available | [4][10] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and exposure.

-

Eye/Face Protection: Chemical splash-resistant safety goggles with side protection are required. A face shield may be necessary for operations with a higher risk of splashing.[4]

-

Skin Protection: A laboratory coat must be worn.[4] Chemical-resistant gloves (e.g., butyl rubber or Viton) should be used. Always inspect gloves for integrity before use.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Ground and bond containers when transferring material.[5]

-

Open and handle containers with care.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

-

Long-term storage at 2-8°C is recommended.[4]

-

Store away from incompatible substances such as strong oxidizing agents, bases, alcohols, and water.[4]

-

Keep away from sources of ignition.[4]

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Waste Disposal

Spill Response:

-

Evacuate the area and remove all ignition sources.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully collect the absorbed material into a suitable, labeled waste container.

-

Clean the spill area thoroughly.

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this compound down the drain.[4]

Experimental Protocols: Representative Procedure for Friedel-Crafts Acylation

The following is a generalized procedure for a Friedel-Crafts acylation reaction, a common application of acyl chlorides like this compound. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

Anhydrous aluminum chloride (AlCl3)

-

This compound

-

Aromatic substrate (e.g., toluene)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition:

-

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl3 suspension over 10-15 minutes.

-

Following this, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

-

Workup:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by techniques such as column chromatography or distillation.

-

Visualizations

Caption: Chemical incompatibility chart for this compound.

Caption: A typical laboratory workflow for reactions involving this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 7065-46-5 [amp.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 7065-46-5 | HAA06546 [biosynth.com]

- 9. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]

- 10. METHYL CHLORIDE - ACGIH [acgih.org]

A Comprehensive Technical Guide to the Storage and Handling of 3,3-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage conditions, chemical properties, and handling procedures for 3,3-Dimethylbutyryl chloride (CAS No: 7065-46-5). Adherence to these guidelines is critical to ensure the chemical's integrity, maximize its shelf-life, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-butylacetyl chloride, is a key intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries.[1][2] It is a colorless to slightly yellow liquid with a sharp, pungent odor.[3] Its high reactivity, particularly its sensitivity to moisture, dictates the stringent storage and handling requirements outlined in this guide.[2][3]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 7065-46-5 | [3] |

| Molecular Formula | C₆H₁₁ClO | [2][3] |

| Molecular Weight | 134.60 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 127-129 °C (lit.) | [4][5] |

| Density | 0.969 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.421 (lit.) | [4][5] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [1] |

| Water Solubility | Reacts with water | [3][4][6] |

| Sensitivity | Moisture Sensitive | [2][3] |

Recommended Storage Conditions

The primary consideration for storing this compound is its extreme sensitivity to moisture.[2] It readily hydrolyzes to form 3,3-dimethylbutanoic acid and corrosive hydrogen chloride gas.[5][7] Therefore, meticulous attention to storage conditions is paramount.

Table 2: Recommended Storage and Handling Parameters

| Parameter | Recommendation | Citations |

| Temperature | Long-term: 2-8°C. Store in a cool place. | [1][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture absorption. | [8] |

| Container | Store in a tightly-closed, original container. The container should be corrosion-resistant. | [8][9][10][11] |

| Location | Store in a cool, dry, well-ventilated area. Store locked up in a flammable liquids storage cabinet. | [8][9][12] |

| Incompatible Materials | Keep away from water, alcohols, amines, strong bases (e.g., sodium hydroxide), and oxidizing agents. | [5][8] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [8][9][10][12] |

Caption: Workflow for receiving and storing this compound.

Stability and Decomposition

This compound's primary route of degradation is hydrolysis. As an acyl chloride, it reacts readily with nucleophiles, including water, alcohols, and amines.[2][7] The reaction with water is vigorous and exothermic, producing corrosive byproducts.[5]

Hazardous Decomposition Products: Upon combustion or reaction with water, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[9]

// Reactants reactant1 [label="this compound\n(C₆H₁₁ClO)"]; reactant2 [label="Water\n(H₂O)"];

// Products product1 [label="3,3-Dimethylbutanoic acid\n(C₆H₁₂O₂)"]; product2 [label="Hydrogen Chloride\n(HCl)"];

// Invisible node for centering the plus sign plus_react [shape=point, width=0.01, height=0.01]; plus_prod [shape=point, width=0.01, height=0.01];

// Edges {rank=same; reactant1; plus_react; reactant2;} reactant1 -> plus_react [arrowhead=none]; plus_react -> reactant2 [arrowhead=none];

plus_react -> plus_prod [label="Moisture contact\n(Vigorous Reaction)"];

{rank=same; product1; plus_prod; product2;} plus_prod -> product1; plus_prod -> product2; }

Caption: Hydrolysis of this compound upon contact with water.

Experimental Protocols

Protocol for a Long-Term Stability Study

Objective: To determine the re-test period for this compound under recommended long-term storage conditions.

Materials:

-

At least three different batches of this compound.

-

Appropriate containers with PTFE-lined caps.

-

Temperature and humidity-controlled stability chamber set to 5°C ± 3°C.

-

Inert gas (Nitrogen or Argon).

-

Analytical instrumentation (e.g., GC-FID, HPLC-UV, Titrator).

Methodology:

-

Sample Preparation: Aliquot samples from each batch into clean, dry containers under an inert atmosphere. Tightly seal each container.

-

Initial Analysis (Time 0): Perform initial analysis on samples from each batch to determine baseline purity and identify any related substances.

-

Storage: Place the prepared samples in the stability chamber.

-

Testing Frequency: Pull samples for analysis at specified time points. For a 24-month study, a typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[14]

-

Analysis: At each time point, analyze the samples for:

-

Purity Assay: Quantify the amount of this compound remaining, typically by Gas Chromatography (GC) or a derivatization High-Performance Liquid Chromatography (HPLC) method.[15][16]

-

Related Substances: Identify and quantify degradation products, such as 3,3-dimethylbutanoic acid.

-

Appearance: Visually inspect for any changes in color or clarity.

-

-

Data Evaluation: Evaluate the data to identify any trends in degradation. The re-test period is established based on the time for which the product remains within its predetermined acceptance criteria.

Analytical Method for Purity Assessment (Representative)

Purity is often assessed via GC or by converting the highly reactive acyl chloride into a more stable derivative for HPLC analysis.[15][16]

Example GC Method:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the sample without degradation.

-

Oven Program: A temperature gradient program to separate the analyte from any impurities or solvents.

-

Detector: Flame Ionization Detector (FID).

-

Quantification: Use an internal or external standard for accurate quantification of purity (area %).

Conclusion

The stability and safe handling of this compound are critically dependent on maintaining anhydrous conditions and storing it at refrigerated temperatures in a well-ventilated, secure location. Its classification as a highly flammable, corrosive, and moisture-sensitive compound necessitates the use of appropriate personal protective equipment and engineering controls at all times. By adhering to the storage conditions and handling protocols outlined in this guide, researchers can ensure the material's quality and integrity for its intended use in synthesis and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 7065-46-5 | HAA06546 [biosynth.com]

- 3. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]

- 4. This compound | 7065-46-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CN101279908B - The preparation method of this compound - Google Patents [patents.google.com]

- 7. savemyexams.com [savemyexams.com]

- 8. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 9. CN101279908A - The preparation method of this compound - Google Patents [patents.google.com]

- 10. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 11. westgard.com [westgard.com]

- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]

An In-depth Technical Guide on the Reactivity and Stability of 3,3-Dimethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride or neohexanoyl chloride, is a sterically hindered acyl chloride that serves as a crucial intermediate in organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbonyl, significantly influence its reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, offering valuable insights for its application in pharmaceutical and fine chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling and use in chemical reactions.

| Property | Value | References |

| CAS Number | 7065-46-5 | [2] |

| Molecular Formula | C₆H₁₁ClO | [2] |

| Molecular Weight | 134.60 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 127-129 °C | |

| Density | 0.969 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.421 | |

| Flash Point | 21 °C (70 °F) |

Reactivity Profile

This compound is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions.[3] The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effect of the chlorine atom, makes it susceptible to attack by a wide range of nucleophiles. However, the adjacent bulky tert-butyl group introduces significant steric hindrance, which can modulate its reactivity compared to less hindered acyl chlorides.

Nucleophilic Acyl Substitution: A General Mechanism

The reactions of this compound with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism. This involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions of this compound

1. Hydrolysis:

2. Alcoholysis (Esterification):

The reaction with alcohols yields the corresponding esters. This reaction is fundamental in the synthesis of various pharmaceuticals and fine chemicals. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

| Alcohol | Product | Yield (%) | Conditions | Reference |

| Methanol | Methyl 3,3-dimethylbutyrate | 92 | 0°C, pyridine, 2 h | [3] |

3. Aminolysis (Amidation):

Primary and secondary amines react with this compound to form N-substituted amides. This is a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs). The reaction is usually performed with two equivalents of the amine, where one equivalent acts as the nucleophile and the second as a base to neutralize the HCl formed.

4. Friedel-Crafts Acylation:

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,3-dimethylbutanoyl group onto aromatic rings. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the acylium ion electrophile.

5. Reaction with Grignard Reagents:

Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after acidic workup. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Stability and Storage

Due to its high reactivity, particularly its moisture sensitivity, the stability and proper storage of this compound are of paramount importance.

Decomposition Pathways:

The primary decomposition pathway for this compound is hydrolysis upon contact with moisture, leading to the formation of 3,3-dimethylbutanoic acid and corrosive hydrochloric acid gas.[3] Thermal decomposition at elevated temperatures can generate toxic fumes, including carbon oxides and hydrogen chloride.

Recommended Storage Conditions:

To ensure its stability and prolong its shelf life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent contact with atmospheric moisture.[2]

Experimental Protocols

General Workflow for Assessing Stability (Shelf-Life Study)

A systematic approach is necessary to determine the shelf-life of a reactive intermediate like this compound. This involves storing the compound under controlled conditions and periodically analyzing its purity.

Caption: Workflow for a typical shelf-life study.

Protocol for Purity Determination by Titration:

This method quantifies the amount of hydrochloric acid and 3,3-dimethylbutanoic acid (from hydrolysis) present as impurities.

-

Accurately weigh approximately 1-2 g of this compound into a flask containing a known excess of a standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous solvent (e.g., acetonitrile).

-

Allow the mixture to stir for a specified time to ensure complete reaction with any acidic impurities.

-

Back-titrate the excess base with a standardized solution of a protic acid (e.g., HCl in isopropanol) using a suitable indicator or potentiometric endpoint detection.

-

A separate titration of the acyl chloride in a protic solvent (e.g., ethanol) will quantify the total acid content (HCl and the carboxylic acid formed upon solvolysis).

Applications in Drug Development

The unique steric and electronic properties of the 3,3-dimethylbutanoyl group make this compound a valuable building block in the synthesis of complex pharmaceutical molecules.

-

Anticancer Agents: It has been utilized in the synthesis of novel carbazole (B46965) derivatives that exhibit significant cytotoxic activity against cancer cell lines.[3]

-

Antihypertensive Drugs: While not directly using this compound, the synthesis of Telmisartan involves the acylation of an aminobenzoic acid ester with butyryl chloride, a structurally related but less hindered acyl chloride.[1][3] This highlights the general utility of acyl chlorides in the construction of complex heterocyclic systems found in many APIs.

-

Antiviral Drugs: Although not a direct reagent in the synthesis of Remdesivir (B604916), the principles of acylation are fundamental in the synthesis of many antiviral nucleoside analogs, where selective protection and modification of hydroxyl groups are critical steps.[5][6]

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive liquid. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All equipment should be thoroughly dried before use to prevent hydrolysis. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers; do not use water.

Caption: Key considerations for the safe handling of this compound.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is characterized by rapid nucleophilic acyl substitution, while its stability is primarily dictated by its sensitivity to moisture. A thorough understanding of its chemical properties, coupled with strict adherence to safe handling and storage protocols, is essential for its effective and safe utilization in research and development. The detailed information and protocols provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently work with this important chemical intermediate.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. This compound | 7065-46-5 | Benchchem [benchchem.com]

- 3. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 7065-46-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 3,3-Dimethylbutyryl Chloride in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in modern organic synthesis. Its sterically hindered neopentyl group imparts unique reactivity and selectivity in acylation reactions, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent in key organic transformations, including Friedel-Crafts acylation, N-acylation of amines, and O-acylation of alcohols.

The primary function of this compound is to introduce the 3,3-dimethylbutanoyl moiety into various molecules. This is achieved through reactions such as esterification, amidation, and Friedel-Crafts acylation.[1] Its utility is particularly significant in the pharmaceutical industry, where it is a crucial intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), contributing to the development of novel therapeutics ranging from anticancer to antimalarial agents.[1]

Key Applications and Reaction Data

This compound is a versatile reagent employed in a variety of acylation reactions. The following table summarizes typical reaction conditions and reported yields for the acylation of common nucleophiles.

| Nucleophile Class | Substrate Example | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |

| Aromatic Compound | Anisole (B1667542) | Dichloromethane (B109758) | AlCl₃ | 0 °C to rt | 1 - 2 h | ~85% (analogous) |

| Primary Amine | Benzylamine (B48309) | Dichloromethane | Triethylamine (B128534) | 0 °C to rt | 2 - 4 h | High (qualitative) |

| Primary Alcohol | Benzyl (B1604629) Alcohol | None (neat) | None | rt to gentle heat | 1 h | ~98% (analogous) |

| Phenol | Phenol | Dichloromethane | None | Room Temperature | - | 78% |

Experimental Protocols

The following protocols provide detailed methodologies for key acylation reactions using this compound.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the electrophilic aromatic substitution of anisole to form 4-methoxy-3,3-dimethylacetophenone. The reaction utilizes aluminum chloride as a Lewis acid catalyst to generate the acylium ion.

Materials:

-

This compound

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add this compound (1.0 eq) to the cooled suspension.

-

To this mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: N-Acylation of Benzylamine

This protocol details the formation of an amide bond through the reaction of this compound with benzylamine. Triethylamine is used as a base to neutralize the HCl byproduct.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution dropwise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-dimethylbutanamide.

-

The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Protocol 3: O-Acylation of Benzyl Alcohol

This protocol describes the esterification of benzyl alcohol with this compound. This reaction can often be performed without a catalyst.

Materials:

-

This compound

-

Benzyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a clean, dry round-bottom flask, place benzyl alcohol (1.0 eq).

-

Slowly add this compound (1.2 eq) to the alcohol with stirring. The reaction is often exothermic.

-

Attach a reflux condenser and gently heat the reaction mixture if necessary, monitoring the progress by TLC. For analogous reactions with acetyl chloride, a reaction time of 1 hour at room temperature or with gentle heating is often sufficient.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The work-up procedure typically involves washing the reaction mixture with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and HCl byproduct, followed by washing with brine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude benzyl 3,3-dimethylbutanoate.

-

Purify the crude product by distillation under reduced pressure or by column chromatography.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows and mechanisms for the acylation reactions described.

Caption: General workflow for Friedel-Crafts acylation.

Caption: Mechanism of amide formation.

Caption: General workflow for ester synthesis.

References

Friedel-Crafts Acylation with 3,3-Dimethylbutyryl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction